molecular formula C14H20O4 B1251043 Phomoxide

Phomoxide

Cat. No.: B1251043
M. Wt: 252.31 g/mol
InChI Key: BMXTZUMHRVMCPL-FVFJZKDHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phomoxide is a fungal meroterpenoid, a hybrid natural product derived from terpenoid and polyketide biosynthetic pathways. Initially isolated from fungal species, its structure was misassigned as containing a cis-diol moiety until enantioselective total synthesis by Mehta and Roy (2004) revealed its true trans-diol configuration . This revision was critical for understanding its stereochemical properties and biological interactions. This compound’s synthesis involves a diastereoselective reduction of a quinol intermediate, which confirmed its absolute configuration and provided a benchmark for characterizing related compounds . Its structural complexity and biosynthetic origin make it a subject of interest in organic chemistry and natural product research.

Properties

Molecular Formula

C14H20O4

Molecular Weight

252.31 g/mol

IUPAC Name

(1S,2R,5S,6R)-3-[(1E,3E)-hepta-1,3-dienyl]-4-(hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-ene-2,5-diol

InChI

InChI=1S/C14H20O4/c1-2-3-4-5-6-7-9-10(8-15)12(17)14-13(18-14)11(9)16/h4-7,11-17H,2-3,8H2,1H3/b5-4+,7-6+/t11-,12+,13+,14-/m1/s1

InChI Key

BMXTZUMHRVMCPL-FVFJZKDHSA-N

Isomeric SMILES

CCC/C=C/C=C/C1=C([C@@H]([C@@H]2[C@H]([C@@H]1O)O2)O)CO

Canonical SMILES

CCCC=CC=CC1=C(C(C2C(C1O)O2)O)CO

Synonyms

phomoxide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Eupenoxide and Phomoxide

Eupenoxide, another fungal meroterpenoid, shares a close structural relationship with this compound. Both were originally misassigned as cis-diols, but synthetic studies demonstrated their trans-diol configurations . Key differences include:

  • Stereochemical Arrangement : While both possess trans-diols, their absolute configurations differ due to distinct stereochemical outcomes during biosynthesis.
  • Synthetic Routes: The enantioselective synthesis of both compounds employed similar strategies, including quinol reduction, but diverged in downstream functionalization steps .

Functional Analogues: Polyketide-Terpene Hybrids

Liu et al. (2003) identified polyketide-terpene hybrids from marine-derived Phoma fungi, including a cyclic carbonate derivative. These compounds share this compound’s hybrid backbone but lack its signature diol moiety, highlighting functional diversification within this chemical class .

Comparative Data Table

Compound Diol Configuration Source Organism Synthesis Method Key References
This compound trans Fungal species Enantioselective quinol reduction
Eupenoxide trans Fungal species Similar to this compound
Anditomin N/A Aspergillus spp. Enzymatic cascade
Phoma hybrids N/A Phoma spp. Marine-derived isolation

Key Research Findings

  • Structural Revisions: Synthetic studies overturned initial cis-diol assignments for this compound and Eupenoxide, emphasizing the role of total synthesis in natural product validation .
  • Synthetic Innovation: Copper-catalyzed oxidation and DMP-mediated cascades enabled efficient construction of this compound’s framework, contrasting with enzymatic routes for anditomin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phomoxide
Reactant of Route 2
Phomoxide

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